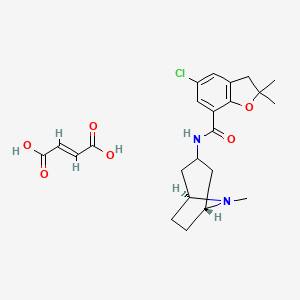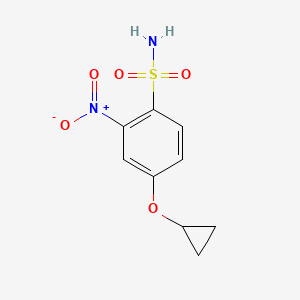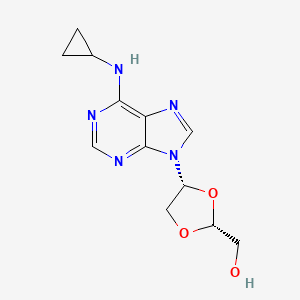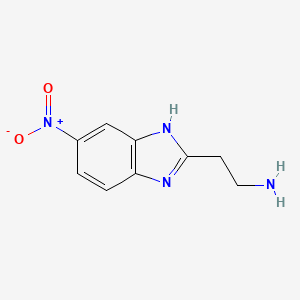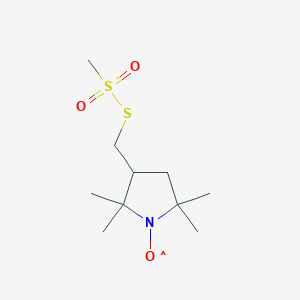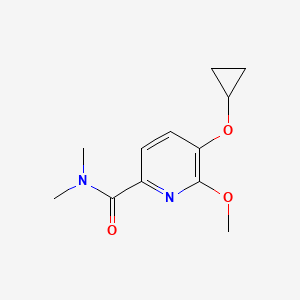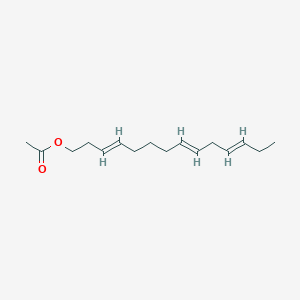
3,8,11-Tetradecatrienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate is an organic compound with the molecular formula C16H26O2. It is a carboxylic ester and is known for its role as a major sex pheromone component of certain pests, such as the tomato pest Scrobipalpuloides absoluta . This compound is characterized by its three double bonds at positions 3, 8, and 11, with specific configurations (3E, 8Z, 11Z).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate typically involves the esterification of (3E,8Z,11Z)-3,8,11-tetradecatrien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound is studied for its role as a sex pheromone in pest management.
Industry: It is used in the formulation of pheromone-based pest control products.
Mechanism of Action
The mechanism of action of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate primarily involves its role as a pheromone. It interacts with specific olfactory receptors in the target pests, triggering behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure and configuration .
Comparison with Similar Compounds
Similar Compounds
(3E,8Z,11Z)-3,8,11-Tetradecatrien-1-ol: The alcohol precursor to the acetate.
(3E,8Z,11Z)-3,8,11-Tetradecatrien-1-yl propionate: A similar ester with a propionate group instead of an acetate group.
(3E,8Z,11Z)-3,8,11-Tetradecatrien-1-yl butyrate: Another ester with a butyrate group.
Uniqueness
(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate is unique due to its specific configuration and its role as a sex pheromone. Its effectiveness in pest control applications sets it apart from other similar compounds, making it a valuable tool in integrated pest management strategies .
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(3E,8E,11E)-tetradeca-3,8,11-trienyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4+,8-7+,13-12+ |
InChI Key |
HWPJPNQEVWTZSJ-QMWASVOGSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/CCC/C=C/CCOC(=O)C |
Canonical SMILES |
CCC=CCC=CCCCC=CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
